molecular formula C20H22N2O2 B2995001 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955635-82-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2995001
CAS No.: 955635-82-2
M. Wt: 322.408
InChI Key: SRFZZVDELUURBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a tetrahydroisoquinoline moiety, and a tolyl acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Tolyl acetamide formation: The final step involves the reaction of the acetylated tetrahydroisoquinoline with m-tolyl acetic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide can be compared with other isoquinoline derivatives, such as:

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylacetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyl)acetamide

Uniqueness: The presence of the m-tolyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-4-3-5-16(10-14)11-20(24)21-19-7-6-17-8-9-22(15(2)23)13-18(17)12-19/h3-7,10,12H,8-9,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFZZVDELUURBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.